Product packaging for Febuxostat impurity 7(Cat. No.:CAS No. 1350352-70-3)

Febuxostat impurity 7

Cat. No.: B602047
CAS No.: 1350352-70-3
M. Wt: 334.4 g/mol
InChI Key: MDMGIABSBHFMNF-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. globalpharmatek.com This process is a mandatory requirement for new drug applications and plays a pivotal role throughout the drug development lifecycle. globalpharmatek.comresearchgate.net The significance of impurity profiling is multifaceted, ensuring the safety, efficacy, and quality of the final drug product. globalpharmatek.com

A key aspect of impurity profiling is its role in guaranteeing drug safety. By identifying and assessing the toxicity of impurities, manufacturers can mitigate potential health risks to patients. wisdomlib.org Furthermore, impurity profiles provide valuable insights into a drug's stability and help identify potential degradation pathways and products. globalpharmatek.comresearchgate.net This information is crucial for determining appropriate storage conditions and establishing the shelf life of a drug product. globalpharmatek.com

From a process optimization perspective, impurity profiling can reveal how different manufacturing parameters influence the formation of impurities. globalpharmatek.com This knowledge allows for the refinement of synthetic routes and production processes to minimize or eliminate the generation of unwanted substances. It also aids in the validation of analytical methods used for impurity detection, ensuring their accuracy and reliability. globalpharmatek.com

Regulatory Landscape for Pharmaceutical Impurities and Quality Control (ICH Guidelines)

The control of impurities in pharmaceutical products is strictly regulated by global authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). gmpinsiders.comdeloitte.com A harmonized framework for these regulations is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH has established several key guidelines that address the control of impurities. scribd.comslideshare.net

ICH Q3A(R2) specifically deals with impurities in new drug substances (APIs), while ICH Q3B(R2) covers impurities in new drug products. premier-research.comich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities. premier-research.comkobia.kr Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. kobia.kr

Other relevant ICH guidelines include:

ICH Q3C: This guideline focuses on the control of residual solvents, which are organic volatile chemicals used in the manufacture of drug substances or excipients. slideshare.net

ICH Q3D: This guideline addresses the control of elemental impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment. scribd.com

ICH M7: This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. It is applicable throughout all stages of clinical development. premier-research.com

Adherence to these guidelines is essential for ensuring product quality, patient safety, and gaining regulatory approval for new drugs. deloitte.compharmaffiliates.com

Overview of Febuxostat (B1672324) within the Context of Pharmaceutical Manufacturing

Febuxostat is a non-purine, selective inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. pharmtech.comnewdrugapprovals.org It is used for the management of hyperuricemia in patients with gout. pharmtech.comderpharmachemica.com The synthesis of Febuxostat is a multi-step process, and like any chemical manufacturing process, it can lead to the formation of various process-related impurities. pharmtech.comderpharmachemica.com

The impurity profile of Febuxostat has been a subject of study, with various impurities identified as arising from the synthetic route or degradation. pharmtech.comnih.govresearchgate.net These can include by-products, intermediates from the synthesis, and degradation products. pharmtech.comtandfonline.com The control of these impurities is a critical quality attribute in the manufacturing of Febuxostat to ensure its purity and safety. pharmtech.com The identification and characterization of these impurities are necessary for developing robust analytical methods and setting appropriate specifications for the final drug substance. derpharmachemica.com

One such identified impurity is Febuxostat Impurity 7. veeprho.comsynzeal.comchemicalbook.com

Data on this compound

PropertyValueSource(s)
IUPAC Name (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid veeprho.comsynzeal.com
Synonyms 3-Descyano-3-((hydroxyimino)methyl) Febuxostat chemicalbook.com
Molecular Formula C16H18N2O4S veeprho.comglpbio.com
Molecular Weight 334.39 g/mol veeprho.comglpbio.com
CAS Number 1350352-70-3 chemicalbook.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O4S B602047 Febuxostat impurity 7 CAS No. 1350352-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMGIABSBHFMNF-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350352-70-3
Record name 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Febuxostat Impurity 7: Formation Pathways and Structural Characterization

Naming Conventions and Designations of Febuxostat (B1672324) Impurity 7

Febuxostat Impurity 7 is identified by several chemical names and numerical designations in scientific literature and by chemical suppliers. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid. derpharmachemica.comresearchgate.net It is also commonly referred to by synonyms such as 3-Descyano-3-((hydroxyimino)methyl) Febuxostat. derpharmachemica.comresearchgate.net

The chemical identity of this compound is further defined by its unique CAS (Chemical Abstracts Service) number, which is 1350352-70-3. derpharmachemica.comresearchgate.netpharmtech.com Its molecular formula is C16H18N2O4S, and it has a molecular weight of approximately 334.39 g/mol . researchgate.netnih.gov In some instances, it has also been designated as Impurity A in research studies investigating side reactions during febuxostat synthesis. ingentaconnect.com

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid derpharmachemica.comresearchgate.net
Synonyms 3-Descyano-3-((hydroxyimino)methyl) Febuxostat derpharmachemica.comresearchgate.net
CAS Number 1350352-70-3 derpharmachemica.comresearchgate.netpharmtech.com
Molecular Formula C16H18N2O4S researchgate.netnih.gov
Molecular Weight 334.39 g/mol researchgate.netnih.gov

Origins and Mechanisms of this compound Formation

The presence of this compound in the final API can be attributed to specific pathways during the manufacturing process. These can be broadly categorized as process-related impurity formation and, potentially, degradation of the primary drug molecule.

Process-Related Impurity Pathways for this compound

The synthesis of febuxostat is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of byproducts and the carryover of unreacted intermediates.

Research indicates that this compound can be formed as a byproduct during the synthesis of febuxostat. One study identified an impurity with the structure corresponding to this compound (referred to as impurity A) as a side reaction product. ingentaconnect.com The formation of this impurity is presumed to occur during the chemical transformations leading to the final febuxostat molecule. The specific reaction mechanism involves the modification of the cyano group present in febuxostat and its precursors.

The synthesis of febuxostat often involves intermediates that, if not fully consumed or removed, can be carried over to subsequent steps and potentially lead to the formation of impurities. While direct evidence of an intermediate leading to Impurity 7 is not explicitly detailed in the provided search results, the general principle of impurity carryover is a well-established concern in pharmaceutical manufacturing. researchgate.net For instance, unreacted starting materials or byproducts from earlier steps in the synthesis can react in later stages to form new impurities.

The choice of solvent can significantly influence the impurity profile of a drug substance. In the synthesis of febuxostat, n-butanol is sometimes used as a solvent, particularly during the hydrolysis of febuxostat esters. derpharmachemica.comhakon-art.com While the provided information highlights the formation of ester impurities through reactions with alcoholic solvents like methanol (B129727), ethanol, isopropanol, and n-butanol, a direct link between n-butanol and the formation of this compound is not explicitly established in the search results. derpharmachemica.com However, the reactive nature of the cyano group in febuxostat precursors could potentially be influenced by the solvent system, leading to the formation of the oxime functionality seen in Impurity 7.

Impurity Carryover from Intermediate Stages in Febuxostat Production

Degradation Pathways Leading to this compound (If applicable as a degradation product)

Forced degradation studies are crucial for identifying potential degradation products that can form under various stress conditions such as heat, light, humidity, and different pH levels. Studies on febuxostat have shown that it is susceptible to degradation under certain conditions. nih.govresearchgate.net Specifically, significant degradation has been observed under alkaline and neutral hydrolytic conditions, as well as under photolytic conditions in both acidic and alkaline environments, and under oxidative stress. nih.gov

While several degradation products of febuxostat have been identified, including those resulting from the hydrolysis of the cyano and ester groups, the formation of this compound as a direct degradation product of febuxostat itself is not explicitly confirmed in the provided search results. researchgate.netresearchgate.netdntb.gov.ua One study identified a compound with the structure of this compound as a side reaction product rather than a degradation product. ingentaconnect.com Therefore, it is more likely that this impurity originates from the synthetic process rather than the degradation of the final febuxostat molecule.

Forced Degradation Studies in Febuxostat Impurity Generation

Forced degradation studies are a critical component of pharmaceutical development, designed to identify the likely degradation products of a drug substance under various stress conditions. researchgate.netnih.gov These studies, mandated by regulatory bodies like the International Council for Harmonisation (ICH), help in understanding the intrinsic stability of a drug molecule and in developing stability-indicating analytical methods. researchgate.net For febuxostat, forced degradation studies have been conducted under hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions. researchgate.netnih.govnih.gov

These investigations reveal that febuxostat is susceptible to degradation under certain conditions, leading to the formation of various impurities. nih.gov While the drug is relatively stable under thermal and neutral photolytic conditions, it shows significant degradation in alkaline and neutral hydrolysis, as well as under oxidative and certain photolytic conditions. nih.gov The specific impurities generated, including this compound, are dependent on the nature of the stressor. One study identified eight distinct degradation products under various stress conditions. nih.gov Another study that focused on acid hydrolysis found four degradation products. dntb.gov.uaresearchgate.net The formation of these impurities is primarily attributed to the hydrolysis of the ester and cyano functional groups within the febuxostat molecule. dntb.gov.uaresearchgate.net

The following table summarizes the typical conditions employed in forced degradation studies of febuxostat:

Stress ConditionReagent/MethodTypical Conditions
Acid HydrolysisHydrochloric Acid (HCl)0.1 N HCl, heated
Alkaline HydrolysisSodium Hydroxide (B78521) (NaOH)0.1 N NaOH, room temperature or heated
Neutral HydrolysisWaterHeated
Oxidative DegradationHydrogen Peroxide (H₂O₂)3-30% H₂O₂, room temperature
Thermal DegradationDry Heat80°C in a convection oven
Photolytic DegradationUV lightExposure to UV light at a specific wavelength (e.g., 254 nm or 365 nm)
Hydrolytic Degradation Mechanisms Relevant to Febuxostat and its Impurities

Hydrolytic degradation involves the reaction of a substance with water, often catalyzed by the presence of acids or bases. In the case of febuxostat, the primary sites for hydrolysis are the ester and cyano functional groups. dntb.gov.uaresearchgate.net

Under acidic conditions, febuxostat has been shown to be labile, leading to the formation of several degradation products. dntb.gov.uaresearchgate.net The nitrile group (-C≡N) on the phenyl ring can undergo hydrolysis to form a carboxylic acid, or an amide intermediate. pharmtech.com Specifically, the hydrolysis of the cyano group is a key pathway in the formation of certain impurities. dntb.gov.uaresearchgate.net

In alkaline conditions, febuxostat also demonstrates significant degradation. nih.gov The ester group (-COOR) is susceptible to saponification, yielding a carboxylate salt. One study identified a degradation product, 2-(3-Carboxy-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, under alkaline hydrolysis. sphinxsai.com This indicates hydrolysis of both the ester and potentially another functional group. Another study also reported significant degradation under alkaline hydrolysis. ijpsr.com

Neutral hydrolysis, typically conducted in purified water at elevated temperatures, can also lead to the degradation of febuxostat, although often to a lesser extent than acidic or alkaline hydrolysis. nih.gov The mechanisms are similar, involving the cleavage of the ester linkage.

Oxidative Degradation Mechanisms

Oxidative degradation of febuxostat is typically investigated using hydrogen peroxide (H₂O₂). researchgate.netnih.gov Studies have shown that febuxostat is susceptible to oxidative stress, resulting in the formation of degradation products. nih.govdrugbank.com While some reports suggest febuxostat is relatively stable under oxidative conditions, others indicate significant degradation. nih.govresearchgate.netresearchgate.net This discrepancy may be due to varying experimental conditions such as the concentration of the oxidizing agent and the duration of exposure.

The thiazole (B1198619) ring in the febuxostat structure is a potential site for oxidation. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or sulfone. Additionally, the isobutoxy side chain could be susceptible to oxidation. The formation of reactive oxygen species (ROS) during oxidative stress can lead to complex degradation pathways. drugbank.com

Thermal Degradation Studies

Thermal degradation studies are performed by exposing the drug substance to dry heat. caribjscitech.com Multiple studies have concluded that febuxostat is largely stable under thermal stress conditions. nih.govresearchgate.netresearchgate.net When subjected to dry heat, for instance at 80°C for an extended period, minimal to no degradation is typically observed. caribjscitech.com This suggests that the febuxostat molecule possesses good thermal stability in its solid state.

Photolytic Degradation Mechanisms

Photolytic degradation involves the breakdown of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. veeprho.com Febuxostat has been shown to be susceptible to degradation under certain photolytic conditions. nih.gov The extent of degradation can be influenced by the presence of acids or bases. nih.gov For instance, significant degradation has been observed under alkaline and acidic photolytic conditions, while the drug remains relatively stable under neutral photolytic conditions. nih.gov

The energy from UV radiation can excite electrons within the chromophoric regions of the febuxostat molecule, such as the aromatic rings and the thiazole moiety, leading to bond cleavage and the formation of degradation products. veeprho.com The specific photolytic degradation pathways can be complex and may involve photo-oxidation or photoreduction processes. Comparative studies have investigated the photo-oxidative degradation of febuxostat using advanced oxidation processes like UV-C/H₂O₂ and UV-C/S₂O₈²⁻. nih.gov

Methodologies for Structure Elucidation of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. dntb.gov.uaresearchgate.net For the structural characterization of this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to establish the atomic connectivity and stereochemistry. sphinxsai.com

In the analysis of febuxostat and its impurities, ¹H NMR provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), the splitting patterns (indicating adjacent protons), and the integration (representing the ratio of protons). google.com For instance, the characteristic signals for the isobutyl group protons and the aromatic protons in febuxostat can be compared with those in the impurity's spectrum to identify structural modifications. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. google.com Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and bonding environment. By comparing the ¹³C NMR spectrum of this compound with that of the parent drug, changes in the carbon framework, such as the hydrolysis of a nitrile to a carboxylic acid or an amide, can be confirmed. researchgate.net

The following table presents hypothetical ¹H NMR data for Febuxostat and a potential structure for Impurity 7, illustrating how NMR can be used for structural elucidation.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Febuxostat -CH(CH₃)₂~1.0Doublet6H
-CH(CH₃)₂~2.1Multiplet1H
Thiazole-CH₃~2.7Singlet3H
-OCH₂-~3.8Doublet2H
Aromatic-H~7.0 - 8.0Multiplet3H
-COOH~13.4Broad Singlet1H
This compound -CH(CH₃)₂~1.0Doublet6H
(Hypothetical: Amide)-CH(CH₃)₂~2.1Multiplet1H
Thiazole-CH₃~2.7Singlet3H
-OCH₂-~3.8Doublet2H
Aromatic-H~7.0 - 8.0Multiplet3H
-CONH₂~7.5, ~8.2Broad Singlets2H
-COOH~13.4Broad Singlet1H

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

By analyzing such data, along with other spectroscopic techniques like mass spectrometry, the precise structure of this compound can be definitively established. dntb.gov.uaresearchgate.net

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS and MS/MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is indispensable for determining the molecular weight of an impurity and gaining insight into its structure through fragmentation analysis. medchemexpress.com The molecular formula for this compound is C₁₆H₁₈N₂O₄S, corresponding to a molecular weight of approximately 334.4 g/mol . o2hdiscovery.conih.gov In positive ion mode electrospray ionization (ESI), the impurity would be expected to show a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 335.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting pattern is a fingerprint that helps confirm the structure.

HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the impurity. For this compound (C₁₆H₁₈N₂O₄S), HRMS can distinguish its exact mass from other potential elemental combinations that might have the same nominal mass, thereby confirming the molecular formula with high confidence. nih.gov

Q-TOF mass spectrometers are frequently used for impurity identification because they combine the capabilities of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. medchemexpress.comnih.gov This setup is ideal for LC-MS/MS studies, where impurities are first separated by liquid chromatography and then analyzed by the mass spectrometer. Q-TOF provides both the exact mass of the parent ion and the exact masses of its fragment ions, which is invaluable for the structural elucidation of unknown or unexpected impurities detected in a drug substance. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Impurity Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its structure. Key expected bands include the O-H stretch from the carboxylic acid and oxime groups, the C=O stretch of the carboxylic acid, the C=N stretch of the oxime, and the C-O stretching of the isobutoxy ether group. Comparing this spectrum to that of Febuxostat would clearly show the absence of the sharp nitrile (C≡N) absorption band (typically around 2230 cm⁻¹) and the appearance of new bands associated with the oxime group.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H (Carboxylic Acid & Oxime)3500 - 2500 (broad)Stretching
C-H (Aromatic & Aliphatic)3100 - 2850Stretching
C=O (Carboxylic Acid)1720 - 1680Stretching
C=N (Oxime)1680 - 1620Stretching
C=C (Aromatic)1600 - 1450Stretching
C-O (Ether & Acid)1300 - 1000Stretching
N-O (Oxime)1000 - 900Stretching

Advanced Analytical Methodologies for Detection and Quantification of Febuxostat Impurity 7

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of complex mixtures. For Febuxostat (B1672324) and its impurities, liquid chromatography is predominantly utilized, with various methods tailored to achieve optimal separation and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Febuxostat and its related substances. ijrpb.com The development of a robust HPLC method is a critical step, requiring careful optimization of chromatographic conditions to ensure the accurate quantification of impurities like Febuxostat Impurity 7. ijrpb.comoup.com Validation of these methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines to guarantee their reliability. innovareacademics.in

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Febuxostat impurities. ijrpb.comoup.com The separation is typically achieved on a C18 or C8 column, where Febuxostat and its impurities are separated based on their hydrophobicity. oup.comsemanticscholar.orgijrpc.com

Method development involves a systematic optimization of various parameters:

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is used. The choice of buffer, its pH, and the type and proportion of the organic solvent (commonly acetonitrile (B52724) or methanol) are critical for achieving the desired separation. ijrpb.comoup.comijrpc.com For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile is frequently employed. ijrpc.com The pH of the buffer is a crucial parameter; for example, a pH of 3.0 has been used to achieve good separation. google.com

Column: Octadecylsilane (C18) bonded silica (B1680970) is a common stationary phase for the separation of Febuxostat and its impurities. oup.comgoogle.comnih.gov The column dimensions and particle size also play a significant role in the efficiency of the separation.

Flow Rate: The flow rate of the mobile phase affects the analysis time and the resolution of the peaks. A typical flow rate for Febuxostat impurity analysis is around 1.0 mL/min. ijrpb.comijrpc.comgoogle.com

A key aspect of optimization is to ensure that the method is stability-indicating, meaning it can separate the active ingredient from its degradation products and process-related impurities. oup.comresearchgate.net

The following table summarizes typical RP-HPLC conditions used for the analysis of Febuxostat impurities:

ParameterConditionSource
Column C18, C8 oup.comijrpc.com
Mobile Phase Phosphate buffer and Acetonitrile ijrpc.com
Flow Rate 1.0 mL/min ijrpb.comijrpc.com
Detection UV at 315 nm or 320 nm ijrpb.comijrpc.com
Column Temperature Ambient or 30 °C google.comresearchgate.net

For complex samples containing multiple impurities with a wide range of polarities, isocratic elution (where the mobile phase composition remains constant) may not provide adequate resolution. In such cases, gradient elution is employed. oup.cominnovareacademics.indphen1.com A gradient elution program involves changing the composition of the mobile phase during the chromatographic run. This allows for the efficient elution of both early and late-eluting impurities, improving peak shape and resolution. innovareacademics.in

A typical gradient program for Febuxostat impurity analysis might start with a higher proportion of the aqueous phase to retain and separate the more polar impurities, followed by a gradual increase in the organic solvent concentration to elute the less polar impurities and the API. google.com This approach ensures that all components are adequately separated within a reasonable analysis time. ijrpb.com

The table below illustrates a sample gradient elution program for Febuxostat impurity analysis:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
06040
106040
144060
224060
236040
276040
This is an example program and may vary depending on the specific method. google.com

The most common detection method for Febuxostat and its impurities in HPLC is Ultraviolet (UV) detection. innovareacademics.insemanticscholar.orgdphen1.com Febuxostat has maximum absorbance at specific wavelengths, and detection is often carried out at around 315 nm or 320 nm to ensure high sensitivity for both the API and its impurities. ijrpb.comijrpc.com

A Diode Array Detector (DAD) offers an advantage over a simple UV detector by providing spectral information for each peak. This can be invaluable for peak identification and purity assessment, as it allows for the comparison of the UV spectrum of an unknown peak with that of a reference standard. innovareacademics.in

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. semanticscholar.org This technology offers several advantages over conventional HPLC for impurity analysis, including:

Higher Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in better separation of closely eluting impurities. semanticscholar.orgresearchgate.net

Faster Analysis Times: UPLC systems can operate at higher flow rates and pressures, significantly reducing the run time without compromising separation efficiency. semanticscholar.orgresearchgate.net

Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a decrease in solvent usage, making it a more environmentally friendly and cost-effective technique. innovareacademics.inresearchgate.net

A UPLC method for Febuxostat impurity analysis would typically use a C18 column with a small particle size (e.g., 1.8 µm) and a gradient elution with a mobile phase consisting of a buffer and acetonitrile. innovareacademics.inresearchgate.net The high-pressure capabilities of UPLC systems allow for efficient separation of a complex mixture of impurities in a very short time, often under 10 minutes. semanticscholar.org

While liquid chromatography is the primary technique for analyzing non-volatile impurities in Febuxostat, Gas Chromatography (GC) is employed for the detection and quantification of volatile and semi-volatile impurities. researchgate.netmdpi.com These can include residual solvents from the manufacturing process or volatile degradation products.

For the analysis of volatile impurities, a headspace GC (HS-GC) technique is often preferred. researchgate.netmdpi.com In HS-GC, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system. This technique is particularly useful for analyzing trace levels of volatile impurities in a solid matrix like an API.

The choice of detector in GC is critical for achieving the required sensitivity. While a Flame Ionization Detector (FID) is commonly used, an Electron Capture Detector (ECD) can offer enhanced sensitivity for certain types of impurities, such as those containing halogens. researchgate.netmdpi.com Recent studies have explored the use of GC-ECD for the analysis of genotoxic impurities in Febuxostat. mdpi.com

The following table outlines typical parameters for a GC method for volatile impurity analysis in Febuxostat:

ParameterConditionSource
Technique Headspace Gas Chromatography (HS-GC) mdpi.com
Column DB-624 or similar mdpi.com
Carrier Gas Helium or Nitrogen mdpi.com
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD) researchgate.net
Injector Temperature Optimized for the specific analytes mdpi.com
Oven Temperature Program Isothermal or gradient mdpi.com
Gradient Elution Strategies for Impurity Resolution

High Performance Thin Layer Chromatography (HPTLC) for Screening and Quantification

High-Performance Thin Layer Chromatography (HPTLC) is a powerful and versatile separation technique that offers several advantages for the analysis of pharmaceutical impurities, including high sample throughput, low operating costs, and minimal sample preparation. sphinxsai.com It serves as an excellent tool for both the screening and quantification of impurities in Febuxostat.

A typical HPTLC method for Febuxostat and its impurities involves the use of aluminum plates pre-coated with silica gel 60 F254 as the stationary phase. sphinxsai.comafjbs.com The selection of the mobile phase is critical for achieving adequate separation between Febuxostat and its impurities, including Impurity 7. Various solvent systems have been reported for the analysis of Febuxostat, such as ethyl acetate: methanol (B129727): acetic acid (7.5:2.8:0.01, v/v/v) and toluene:methanol (7:3, v/v), which have demonstrated effective separation of the main component from its degradation products and related substances. sphinxsai.comresearchgate.net For instance, in one method, Febuxostat was well-resolved with an Rf value of 0.65, distinct from its degradation products. sphinxsai.com

Densitometric scanning is employed for quantification, typically in the absorbance mode at a wavelength where Febuxostat and its impurities show significant absorption, such as 315 nm or 289 nm. sphinxsai.comoup.com The method is validated according to International Council for Harmonisation (ICH) guidelines, establishing linearity, precision, accuracy, and specificity. sphinxsai.com Linearity is confirmed by plotting peak areas against corresponding concentrations over a specified range. sphinxsai.comresearchgate.net The specificity of an HPTLC method is demonstrated by its ability to resolve the main drug peak from those of its impurities and degradation products, ensuring that the analytical response is solely from the analyte of interest. researchgate.net

Table 1: HPTLC Method Parameters for Febuxostat Impurity Analysis

ParameterTypical Conditions
Stationary Phase Pre-coated Silica Gel 60 F254 Aluminum Plates sphinxsai.comafjbs.com
Mobile Phase Ethyl acetate: Methanol: Acetic acid (7.5:2.8:0.01, v/v/v) sphinxsai.com
Detection Wavelength 315 nm sphinxsai.com
Rf Value (Febuxostat) ~0.65 sphinxsai.com
Quantification Range 30–180 ng/spot sphinxsai.com
Validation As per ICH Guidelines sphinxsai.com

Preparative Chromatography for Impurity Isolation and Enrichment

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an essential technique for isolating and enriching impurities like this compound from the bulk drug substance. This process is crucial for obtaining a sufficient quantity of the pure impurity, which is required for definitive structural elucidation (e.g., by NMR, MS, and FT-IR) and for use as a reference standard in routine quality control analyses. ingentaconnect.comresearchgate.net

The principle of preparative chromatography is to scale up an analytical HPLC method. A method that shows good resolution between Febuxostat and Impurity 7 at an analytical scale is adapted for preparative purposes by using a larger column, a higher flow rate, and injecting a larger sample volume. ingentaconnect.com Laboratories are often equipped with flash and preparative chromatography systems specifically for this purpose. indocoanalyticalsolutions.com

For Febuxostat impurities, reversed-phase columns such as C18 are commonly used. ingentaconnect.com For example, impurities have been successfully separated from Febuxostat using a Diamonsil C18 column with a mobile phase of methanol and 0.1% acetic acid. ingentaconnect.com The fractions corresponding to the impurity peak are collected, pooled, and the solvent is evaporated to yield the isolated compound. pharmtech.com The purity of the isolated fraction is then confirmed using analytical HPLC.

The synthesis of this compound (Febuxostat butyl ester) has been described, which can also serve as a route to obtain a reference standard. It is noted as a process-related impurity that can form during the isolation of Febuxostat at an acidic pH when 1-butanol (B46404) is used as a solvent. derpharmachemica.com

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and sensitive quantification of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS in Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the cornerstone techniques for impurity profiling in the pharmaceutical industry. tapi.com They provide a powerful combination of high-resolution separation from LC with the high sensitivity and specificity of mass analysis from MS, enabling the detection and structural characterization of impurities, even at trace levels. indocoanalyticalsolutions.comnih.gov

For Febuxostat, LC-MS/MS has been used to identify and characterize several process-related and degradation impurities. researchgate.netnih.gov In a typical LC-MS analysis, a reversed-phase HPLC system is coupled to a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) or a triple quadrupole instrument, with an Electrospray Ionization (ESI) source. nih.govresearchgate.net ESI in the positive mode is often used, which can provide the exact mass of the protonated molecular ion [M+H]⁺, often accurate to four decimal places. nih.gov This high mass accuracy is invaluable for determining the elemental composition of an unknown impurity. nih.gov

LC-MS/MS takes this a step further by inducing fragmentation of the selected parent ion and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule, which is crucial for identifying its structure. nih.gov For this compound, the butyl ester of Febuxostat, the expected [M+H]⁺ ion would be observed, and its fragmentation pattern would be compared with the parent drug to confirm the presence of the butyl ester moiety. Several studies have detailed LC-MS methods for Febuxostat in various matrices, which can be adapted for impurity analysis. researchgate.netnih.govopenaccesspub.org

Table 2: Representative LC-MS Parameters for Febuxostat Analysis

ParameterTypical Conditions
LC Column Kromasil C18 (150mm x 4.6mm, 5µm) or equivalent nih.govresearchgate.net
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) researchgate.netnih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.gov
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole nih.govresearchgate.net
Detection Mode Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic impurities. tapi.commdpi.com While many Febuxostat impurities are non-volatile and better suited for LC-MS, GC-MS is the preferred technique for analyzing potential genotoxic impurities (PGIs) that may be volatile, such as residual alkylating agents from the synthesis. nih.gov

Method Validation Parameters for this compound Quantification

Validation of an analytical method ensures that it is suitable for its intended purpose. For quantifying this compound, the method validation must be performed according to ICH Q2(R1) guidelines, with particular attention to parameters that demonstrate the method's ability to produce reliable and accurate results for the impurity. sphinxsai.commdpi.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. semanticscholar.org For a method quantifying this compound, specificity is arguably the most critical validation parameter.

To demonstrate specificity, the analytical method must show that it can separate the peak of Impurity 7 from the peaks of Febuxostat, other known impurities, and any potential degradation products. oup.com This is typically achieved by:

Spiking Studies: A solution of the drug substance is spiked with known amounts of Impurity 7 and other potential impurities. The chromatogram should show distinct, well-resolved peaks for each component. ijrpb.com

Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. sphinxsai.comoup.com The analytical method is then used to analyze the stressed samples, and the peak for Impurity 7 must be shown to be free from interference from any degradation products formed. researchgate.netoup.com

The selectivity of the method is confirmed by evaluating resolution factors between adjacent peaks. A resolution of not less than 2.0 between the peak of Impurity 7 and any adjacent peak is generally considered acceptable. ijrpb.com The use of photodiode array (PDA) detection in HPLC or mass spectrometric detection (LC-MS) can further confirm peak purity and thus the specificity of the method. ingentaconnect.comoup.com

Linearity and Range

Linearity studies are essential to demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For Febuxostat and its impurities, this is typically assessed by preparing a series of solutions at different concentrations and analyzing them. semanticscholar.orgrecentscientific.com The response (e.g., peak area in chromatography) is then plotted against the concentration, and the correlation coefficient (r²) is calculated. A value close to 1.0 indicates a strong linear relationship.

In a representative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, linearity was assessed from the Limit of Quantification (LOQ) to 150% of the impurity specification level. ijrpb.com The results consistently show excellent correlation coefficients, typically greater than 0.999, for febuxostat and its various process-related impurities, confirming the method's suitability for quantitative analysis over a defined range. ijrpb.comsemanticscholar.org

Table 1: Representative Linearity Data for Febuxostat and its Impurities

Analyte Slope Intercept Correlation Coefficient (r²)
Impurity-A 44403878.08 760.828 0.9998
Impurity-B 57541021.72 -170.322 0.9996
Impurity-C 51041978.96 420.151 0.9988
Impurity-D 44199046.38 10.908 0.9995
Impurity-E 65625134.23 -60.519 0.9995
Febuxostat 58338224.84 87.867 0.9996

Source: Adapted from Ranjith, K., et al. (2017). ijrpb.com

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-day precision): This measures the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision/Ruggedness): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

For the analysis of febuxostat impurities, precision is determined by calculating the Relative Standard Deviation (%RSD) for a series of measurements. In validated HPLC methods, the %RSD for system precision is generally found to be below 5, while for method precision and intermediate precision, the %RSD for the impurities is typically below 10, indicating that the method is precise. ijrpb.com

Table 2: Representative Precision Data for Febuxostat Impurities

Analyte System Precision (%RSD)* Method Precision (%RSD)** Intermediate Precision (%RSD)***
Impurity-A 1.1 1.8 3.1
Impurity-B 0.9 2.7 4.4
Impurity-C 1.7 3.2 5.4
Impurity-D 1.9 2.5 3.6
Impurity-E 1.4 1.9 4.9

*%RSD of peak areas from six replicate injections. ijrpb.com **%RSD of % w/w of each impurity from six samples. ijrpb.com ***%RSD of % w/w of each impurity from twelve samples. ijrpb.com

Accuracy and Recovery Studies

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a sample with a known quantity of the impurity at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification level). ijrpb.com The percentage of the impurity that is detected (% recovery) is then calculated. For methods analyzing febuxostat impurities, mean recovery values are typically expected to be within 80% to 120%. semanticscholar.org Studies show high accuracy, with recovery values often close to 100%, indicating that the method can accurately quantify the impurities present in the sample matrix. ijrpb.comsemanticscholar.org

Table 3: Representative Accuracy (Recovery) Data for Febuxostat Impurities

Analyte % Mean Recovery at LOQ % Mean Recovery at 50% % Mean Recovery at 100% % Mean Recovery at 150%
Impurity-A 99.2 99.1 99.1 99.0
Impurity-B 98.7 98.6 98.7 98.4
Impurity-C 99.5 99.4 99.4 99.1
Impurity-D 98.5 98.4 98.4 98.2
Impurity-E 99.3 99.1 99.2 98.9

Source: Adapted from Ranjith, K., et al. (2017). ijrpb.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. recentscientific.com These limits are crucial for methods designed to measure low levels of impurities. They are often established based on the signal-to-noise ratio, with a typical ratio of 3:1 for LOD and 10:1 for LOQ. ijrpb.com For genotoxic impurities in febuxostat, highly sensitive UHPLC methods have established LOD and LOQ values below 0.1 µg/mL and 0.3 µg/mL, respectively, relative to a febuxostat concentration of 1000 µg/mL. researchgate.netresearchgate.net

Table 4: Representative LOD and LOQ Values for Febuxostat Impurities

Parameter Impurity-A (% w/w) Impurity-B (% w/w) Impurity-C (% w/w) Impurity-D (% w/w) Impurity-E (% w/w)
LOD 0.005 0.006 0.005 0.005 0.006
LOQ 0.015 0.017 0.016 0.016 0.017

Source: Data derived from related substance analysis studies. ijrpb.comresearchgate.net

Robustness and Solution Stability

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Common variations tested include changes in mobile phase composition (e.g., ±2% organic content), flow rate (e.g., ±10%), and column temperature (e.g., ±5°C). ijrpb.com In validated methods for febuxostat impurities, system suitability parameters like peak tailing and resolution remain within acceptable limits during these variations, demonstrating the method's robustness. ijrpb.comoup.com

Solution Stability is evaluated to determine the time for which the prepared standard and sample solutions remain stable without significant degradation under specified storage conditions (e.g., room temperature or refrigerated). Studies have shown that reference and spiked sample solutions of febuxostat and its impurities are often stable for up to 48 hours at room temperature (25°C), with no significant changes in concentration observed. ijrpb.comoup.com

Control Strategies and Regulatory Considerations for Febuxostat Impurity 7

Process Development and Optimization to Mitigate Febuxostat (B1672324) Impurity 7 Formation

The formation of impurities during the synthesis of Febuxostat is a significant concern for pharmaceutical manufacturers. pharmtech.com The impurity profile of a drug substance is of increasing importance for ensuring the quality of drug products. pharmtech.comderpharmachemica.com Several process-related impurities of Febuxostat have been identified, arising from various stages of the manufacturing process, including isomeric impurities, carryover from starting materials, and byproducts of reactions. pharmtech.comderpharmachemica.comnewdrugapprovals.org

To mitigate the formation of Febuxostat Impurity 7 and other related substances, a thorough understanding of the synthetic route is essential. For instance, various synthetic pathways for Febuxostat have been reported, often starting from 4-hydroxybenzonitrile. pharmtech.com During process development, it was observed that certain reaction conditions could lead to the formation of undesired impurities. derpharmachemica.com For example, the use of aqueous sodium hydroxide (B78521) for hydrolysis has been linked to the formation of specific impurities. newdrugapprovals.org

Control strategies to minimize impurity formation include:

Careful selection and quality control of starting materials and reagents: To prevent the introduction of isomeric impurities, appropriate specifications for starting materials like isobutyl bromide are necessary. pharmtech.comnewdrugapprovals.org

Optimization of reaction conditions: This includes adjusting temperature, reaction time, and the choice of solvents and bases to favor the desired reaction pathway and minimize the generation of byproducts. pharmtech.comderpharmachemica.com

Purification techniques: Recrystallization and other purification methods can be employed to remove impurities from intermediate and final products. For example, recrystallization has been shown to minimize certain impurities to acceptable levels. newdrugapprovals.org

A number of patents describe methods for controlling and preparing Febuxostat intermediates and impurities, indicating active research in this area to improve the purity of the final API. medjpps.com

Impurity Specifications and Limits for this compound in API and Drug Products

Regulatory agencies require stringent control over impurities in pharmaceutical products. Specifications for impurities are established for both the API and the finished drug product. For Febuxostat, the general specification for a single unknown impurity is typically set at ≤ 0.10%, with total impurities not exceeding 0.50%. pharmtech.com

The limit for specific impurities, including potentially genotoxic impurities (PGIs), is determined based on factors such as the maximum daily dose of the drug and the toxicological profile of the impurity. mdpi.comsemanticscholar.org For some potential genotoxic impurities in Febuxostat, the limit has been established at less than 13 ppm in the API. mdpi.com In other cases, based on the duration of treatment and maximum clinical dose, the limit for a potential genotoxic impurity was determined to be below 18 ppm to meet the Threshold of Toxicological Concern (TTC) of 1.5 μ g/day . semanticscholar.org

The development of sensitive analytical methods, such as Ultra-High-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), is crucial for the quantification of these impurities at trace levels to ensure compliance with the set limits. mdpi.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines. mdpi.comresearchgate.net

Table 1: Chemical Information for this compound

Identifier Value Source
Chemical Name 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid indiamart.com
Synonyms This compound, 3-Descyano-3-((hydroxyimino)methyl) Febuxostat indiamart.com
CAS Number 1350352-70-3 indiamart.com
Molecular Formula C16H18N2O4S indiamart.comsynzeal.com

| Molecular Weight | 334.4 | indiamart.comsynzeal.com |

Adherence to International Council for Harmonisation (ICH) Guidelines

The ICH provides a framework of guidelines for the registration of pharmaceuticals for human use, ensuring quality, safety, and efficacy. ich.org These guidelines are pivotal in the control of impurities. derpharmachemica.com

ICH Q3A(R2) and Q3B(R2) provide guidance on the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. ich.org These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. Manufacturers are required to identify and characterize impurities that are present at levels above these thresholds. derpharmachemica.com The impurity profile of Febuxostat, including detailed information on various impurities, is a critical component of regulatory submissions. pharmtech.comogyei.gov.hu

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. acs.orglhasalimited.org Genotoxic impurities can originate from starting materials, by-products, or intermediates in the synthesis of an API. mdpi.com

If this compound were classified as a genotoxic impurity, the stringent control measures outlined in ICH M7 would apply. This involves a thorough risk assessment to identify potential genotoxic impurities and the implementation of control strategies to ensure their levels are below acceptable limits. acs.orglhasalimited.org

For genotoxic impurities, the Threshold of Toxicological Concern (TTC) is a key concept used to define an acceptable intake that is considered to pose a negligible risk of carcinogenicity. mdpi.comacs.orglhasalimited.org The TTC for most genotoxic impurities is 1.5 µ g/day . Based on the maximum daily dose of the drug, this TTC value is used to calculate the permissible concentration limit of the impurity in the API. mdpi.comsemanticscholar.org For certain classes of highly potent mutagens, such as N-nitroso compounds, even lower limits may be required. acs.orglhasalimited.org

ICH M7 on Genotoxic Impurities (If this compound is classified as such)

Quality Risk Management (QRM) in Impurity Control

Quality Risk Management (QRM), as detailed in ICH Q9, is an integral part of pharmaceutical quality systems. ispe.orgvalicare.com QRM provides a proactive approach to identifying, assessing, and mitigating risks related to product quality, including the presence of impurities. ispe.orgvalicare.com

Table 2: Compound Names Mentioned in this Article

Compound Name
Febuxostat
This compound
4-hydroxybenzonitrile
Isobutyl bromide

Q & A

Q. How to address conflicting data on Impurity 7’s stability under accelerated storage conditions?

  • Methodological Answer : Replicate studies using identical batches and storage protocols. Perform root-cause analysis (e.g., humidity fluctuations, container closure interactions). Publish raw datasets with metadata (e.g., HPLC column lot numbers) to enable meta-analyses .

Ethical and Reproducibility Considerations

Q. What measures ensure transparency in reporting impurity profiling data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Data deposition : Upload raw spectra and chromatograms to public repositories (e.g., Zenodo).
  • Metadata standardization : Use controlled vocabularies (e.g., Allotrope Foundation) for instrument parameters .

Q. How to minimize unconscious bias in impurity quantification?

  • Methodological Answer : Implement double-blind analysis, where analysts are unaware of sample identities. Use automated integration algorithms for peak area calculations. Disclose all conflicts of interest in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Febuxostat impurity 7
Reactant of Route 2
Reactant of Route 2
Febuxostat impurity 7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.